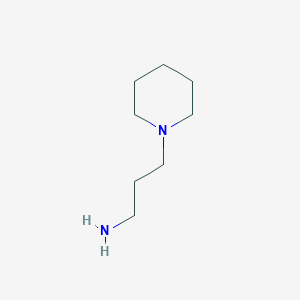

3-(Piperidin-1-yl)propan-1-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-4-8-10-6-2-1-3-7-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUCXULQKPWSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188778 | |

| Record name | Piperidine-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-08-6 | |

| Record name | 1-Piperidinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-1-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 3-(Piperidin-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-yl)propan-1-amine, also known as 1-(3-Aminopropyl)piperidine, is a diamine compound with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, featuring a piperidine ring and a primary amine connected by a propyl chain, imparts specific physicochemical characteristics that are crucial for its handling, reaction optimization, and potential biological activity. This document provides a comprehensive overview of the key physical properties of this compound, supported by generalized experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and supplier specifications.

| Property | Value | Units |

| Molecular Formula | C₈H₁₈N₂ | - |

| Molecular Weight | 142.24 | g/mol |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 215.0 ± 8.0 | °C at 760 mmHg |

| Density | 0.9 ± 0.1 | g/cm³ |

| Refractive Index | 1.480 | - |

| Flash Point | 77.9 ± 13.6 | °C |

| Solubility | Generally soluble in polar solvents like water and alcohols. | - |

| LogP (Octanol-Water Partition Coefficient) | 0.91 | - |

Experimental Protocols for Physical Property Determination

While specific experimental documentation for this compound is not publicly available, the following are detailed, standard methodologies for determining the key physical properties of liquid amines.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with a heat transfer fluid, ensuring the rubber band or wire is above the liquid level.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is discontinued.

-

As the apparatus cools, the bubbling will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.

-

Density Measurement (Vibrating Tube Densitometer)

Density is the mass per unit volume of a substance. A vibrating tube densitometer provides highly accurate density measurements for liquids.

-

Apparatus: Vibrating tube densitometer, syringe for sample injection.

-

Procedure:

-

The instrument is calibrated using fluids of known density, typically dry air and deionized water.

-

The sample, this compound, is injected into the U-shaped oscillating tube within the instrument using a syringe.

-

The instrument measures the change in the oscillation frequency of the tube when filled with the sample. This frequency is directly related to the density of the liquid.

-

The temperature of the sample cell is precisely controlled by the instrument.

-

The density value is then calculated by the instrument's software and displayed.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp), dropper, and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard with a known refractive index, such as distilled water.

-

A few drops of the liquid sample are placed on the surface of the measuring prism using a dropper.

-

The illuminating prism is closed and locked.

-

The temperature is controlled by circulating water from a constant temperature bath through the prisms.

-

While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark fields is centered on the crosshairs.

-

If a colored band is visible, the dispersion correction knob is adjusted to produce a sharp, achromatic borderline.

-

The refractive index is read directly from the instrument's scale.

-

Solubility Assessment

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid amine, its solubility in various solvents is a key characteristic.

-

Apparatus: Test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, diethyl ether, hexane).

-

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

-

A measured volume of the solvent (e.g., 2 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period.

-

The mixture is then allowed to stand and is observed for homogeneity. If the liquid forms a single, clear phase, it is considered soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or partially soluble.

-

This process is repeated with a variety of polar and non-polar solvents to determine the solubility profile.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a liquid chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide provides essential physical property data for this compound and outlines the standard experimental methodologies for their determination. A thorough understanding of these properties is fundamental for the effective and safe use of this compound in research and development, particularly within the pharmaceutical and chemical industries. The provided workflow offers a systematic approach to the physical characterization of similar liquid amine compounds.

3-(Piperidin-1-yl)propan-1-amine chemical structure and CAS number 3529-08-6

CAS Number: 3529-08-6

Abstract

This technical whitepaper provides a comprehensive overview of 3-(Piperidin-1-yl)propan-1-amine, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its synthesis and characterization. Furthermore, this guide visualizes a representative synthetic pathway where this compound serves as a crucial building block for the synthesis of the alpha-1 adrenergic receptor antagonist, Naftopidil. This paper is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known by synonyms such as 1-(3-Aminopropyl)piperidine and N-(3-Aminopropyl)piperidine, is a bifunctional organic molecule featuring a tertiary amine within a piperidine ring and a primary aliphatic amine. This unique structural arrangement makes it a versatile building block in medicinal chemistry and organic synthesis. Its ability to introduce a piperidine moiety and a reactive primary amine functionality allows for the construction of more complex molecules with diverse biological activities. The piperidine ring is a common scaffold in many approved drugs, contributing to favorable pharmacokinetic properties.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a piperidine ring N-substituted with a propyl amine chain.

Chemical Structure:

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3529-08-6 | N/A |

| Molecular Formula | C₈H₁₈N₂ | N/A |

| Molecular Weight | 142.24 g/mol | N/A |

| Boiling Point | 84-86 °C at 15 mmHg | [1] |

| Density | 0.895 g/cm³ | [1] |

| Refractive Index | 1.476 | [1] |

| Flash Point | 82 °C | [1] |

| pKa | 10.44 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a representative method for the synthesis of this compound from piperidine and 3-aminopropionaldehyde diethyl acetal, which would be hydrolyzed in situ to the aldehyde.

Materials:

-

Piperidine

-

3-Aminopropionaldehyde diethyl acetal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) is added 3-aminopropionaldehyde diethyl acetal (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization: Predicted ¹H and ¹³C NMR Data

The following tables provide predicted Nuclear Magnetic Resonance (NMR) spectral data for this compound based on typical chemical shifts for similar structural motifs.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.70 | t | 2H | -CH₂-NH₂ |

| ~2.40 | m | 6H | -N(piperidine)-CH₂- & -N-CH₂(piperidine) |

| ~1.65 | m | 2H | -CH₂-CH₂-CH₂- |

| ~1.55 | m | 4H | -CH₂(piperidine)-CH₂-CH₂(piperidine)- |

| ~1.45 | m | 2H | -CH₂(piperidine)-CH₂-CH₂(piperidine)- |

| ~1.30 (broad) | s | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~58.0 | -N(piperidine)-CH₂- |

| ~54.5 | -N-CH₂(piperidine) |

| ~42.0 | -CH₂-NH₂ |

| ~28.0 | -CH₂-CH₂-CH₂- |

| ~26.0 | -CH₂(piperidine)-CH₂-CH₂(piperidine)- |

| ~24.5 | -CH₂(piperidine)-CH₂-CH₂(piperidine)- |

Application in Synthesis: A Case Study of Naftopidil

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. A notable example is the synthesis of Naftopidil, an α₁-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. While the exact industrial synthesis may vary, the following scheme illustrates a plausible synthetic route where a derivative of this compound is a key intermediate.

Synthetic Pathway of Naftopidil

The synthesis involves the reaction of 1-(2-methoxyphenyl)piperazine with a protected form of 3-(piperidin-1-yl)propan-1-ol, which can be derived from this compound. The following diagram illustrates the key bond formation step.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a target molecule using this compound as a starting material is depicted below.

Safety and Handling

This compound is a corrosive and harmful substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in the development of new pharmaceutical agents. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists. This technical guide has provided an overview of its properties, representative synthetic and characterization protocols, and an illustration of its use in the synthesis of the drug Naftopidil. It is anticipated that this compound will continue to be a key intermediate in the discovery and development of new therapeutics.

References

Spectral Data Analysis of 1-(3-Aminopropyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-(3-Aminopropyl)piperidine, a versatile diamine building block utilized in the synthesis of various pharmaceutical compounds. The document details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, alongside standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 1-(3-Aminopropyl)piperidine

-

CAS Number: 3529-08-6[1]

-

Molecular Formula: C₈H₁₈N₂[1]

-

Molecular Weight: 142.24 g/mol [1]

-

Appearance: Liquid

-

Density: 0.895 g/mL at 25 °C

-

Refractive Index: n20/D 1.476[1]

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 1-(3-Aminopropyl)piperidine based on its chemical structure and known spectral characteristics of similar aliphatic amines and piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.7 - 2.9 | Triplet | 2H | -CH₂-NH₂ (a) |

| ~ 2.3 - 2.5 | Multiplet | 6H | -N(CH₂CH₂-)₂ (piperidine, e), -N-CH₂- (c) |

| ~ 1.6 - 1.8 | Multiplet | 2H | -CH₂-CH₂-CH₂- (b) |

| ~ 1.4 - 1.6 | Multiplet | 6H | -(CH₂)₃- (piperidine, f, g) |

| ~ 1.2 (variable) | Broad Singlet | 2H | -NH₂ |

Structure for NMR Assignments: NH₂(a)-CH₂(b)-CH₂(c)-N-(CH₂(d)-CH₂(e)-CH₂(f)-CH₂(e)-CH₂(d))

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 58 | -N-CH₂- (c) |

| ~ 55 | -N(CH₂CH₂-)₂ (piperidine, e) |

| ~ 42 | -CH₂-NH₂ (a) |

| ~ 30 | -CH₂-CH₂-CH₂- (b) |

| ~ 26 | -(CH₂)₃- (piperidine, f) |

| ~ 24 | -(CH₂)₃- (piperidine, g) |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

The mass spectrum of 1-(3-Aminopropyl)piperidine is expected to show a molecular ion peak and characteristic fragmentation patterns for aliphatic amines.

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion) |

| 125 | [M - NH₃]⁺ |

| 98 | [M - C₃H₇N]⁺ (loss of aminopropyl group) |

| 84 | Piperidine ring fragment |

| 56 | Further fragmentation of the piperidine ring |

| 44 | [C₂H₅N]⁺ fragment |

| 30 | [CH₂NH₂]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for N-H and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2930 - 2800 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1470 - 1440 | Medium | C-H bend (CH₂) |

| 1100 - 1000 | Medium | C-N stretch |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Prepare a solution of 1-(3-Aminopropyl)piperidine by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Pulse Angle: 30-45 degrees

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Pulse Angle: 30-45 degrees

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 220 ppm).

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of 1-(3-Aminopropyl)piperidine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]

-

Further dilute the stock solution to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.[2]

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution.

-

-

MS Conditions:

-

Mass Range: m/z 20-300.

-

Scan Speed: Appropriate for the GC peak width.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of neat 1-(3-Aminopropyl)piperidine onto one face of a salt plate (e.g., NaCl or KBr).[3]

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.[4]

Data Acquisition (FT-IR):

-

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample measurement.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like 1-(3-Aminopropyl)piperidine.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

3-(Piperidin-1-yl)propan-1-amine stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 3-(Piperidin-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule featuring a piperidine ring and a primary amine group, making it a valuable building block in pharmaceutical and chemical synthesis.[1] Ensuring the chemical integrity of this reagent is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on available technical data. It also outlines general protocols for stability testing and discusses potential degradation pathways common to similar amine compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 3529-08-6[2][3][4] |

| Molecular Formula | C₈H₁₈N₂[2][3] |

| Molecular Weight | 142.24 g/mol [2][3] |

| Appearance | Colorless to yellow low melting solid[5] |

| Boiling Point | 94 - 96 °C @ 0.2 torr[5] |

| Melting Point | 22 °C / 71.6 °F[5] |

| Synonyms | 1-(3-Aminopropyl)piperidine, N-(3-aminopropyl)piperidine, 3-(1-Piperidinyl)propylamine[1][6] |

Stability Profile and Incompatibilities

This compound is generally stable under the recommended storage conditions.[5] However, its chemical nature as an amine makes it susceptible to certain environmental factors.

Key Stability Considerations:

-

Air Sensitivity: The compound is noted to be air-sensitive.[5] Exposure to air can lead to oxidative degradation and reaction with atmospheric carbon dioxide to form carbamates.

-

Light Sensitivity: To prevent photochemical degradation, it is recommended to store the compound in a dark place.[2][3][7]

Incompatible Materials:

To maintain its chemical integrity, this compound should not be stored with or exposed to the following:

-

Strong Oxidizing Agents: These can react exothermically with the amine, leading to degradation and potentially hazardous situations.[5]

-

Strong Acids: As a base, it will react vigorously with strong acids in a neutralization reaction.[5]

-

Carbon Dioxide: While primarily a concern for amine solutions used in CO2 capture, absorption of atmospheric CO2 can occur, altering the purity of the material.[8][9]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended, summarized in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature[2][4][7] or 4°C[3] | Prevents thermal degradation. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen, Argon)[2][5][7] | Mitigates oxidative degradation and reaction with CO₂. |

| Container | Tightly closed container.[5][10] | Prevents exposure to air and moisture. |

| Light | Keep in a dark place.[2][3][7] | Prevents photochemical degradation. |

| Ventilation | In a dry and well-ventilated place.[5][10] | Ensures a safe storage environment. |

Potential Degradation Pathways

While specific experimental studies on the degradation of this compound are not publicly available, general knowledge of amine chemistry allows for the postulation of likely degradation pathways. The primary mechanisms are thermal and oxidative degradation.[11][12]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3529-08-6|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - CAS:3529-08-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-(1-Piperidinyl)-1-propanamine | CAS#:3529-08-6 | Chemsrc [chemsrc.com]

- 7. 860229-31-8|3-(Piperidin-4-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bellona.org [bellona.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Commercial Availability of 3-(1-Piperidinyl)propylamine

Audience: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the commercial availability, procurement, and synthesis of 3-(1-piperidinyl)propylamine (CAS No: 3529-08-6). This diamine is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its supply chain critical for research and development.

Commercial Suppliers and Product Specifications

3-(1-Piperidinyl)propylamine is a readily available chemical offered by numerous global suppliers. It is typically sold in various purity grades, from technical grade for general applications to high-purity grades (>97%) required for pharmaceutical synthesis and analytical standards. The compound is listed by major chemical distributors as well as specialized synthesis labs.

Key suppliers include large, well-known companies such as Sigma-Aldrich, TCI Chemicals, and Oakwood Chemical, alongside other suppliers like ChemScene and AK Scientific, Inc.[1][2][3][4]. This broad supplier base ensures a stable and competitive market, facilitating reliable procurement for both small-scale research and large-scale manufacturing.

To aid in procurement decisions, the following table summarizes key quantitative data for 3-(1-piperidinyl)propylamine from a selection of commercial suppliers.

| Parameter | Supplier: Sigma-Aldrich | Supplier: TCI Chemicals | Supplier: ChemScene | Supplier: Oakwood Chemical |

| CAS Number | 3529-08-6 | 3529-08-6 | 3529-08-6[3] | 3529-08-6[2] |

| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ | C₈H₁₈N₂[3] | C₈H₁₈N₂[2] |

| Molecular Weight | 142.24 g/mol [5] | 142.24 g/mol | 142.24 g/mol [3] | 142.24 g/mol |

| Stated Purity | 95% | >98.0% (GC)[4] | ≥97%[3] | Not Specified |

| Synonyms | 3-(1-piperidinyl)propylamine | 3-(Piperidin-1-yl)propan-1-amine | N-AMINOPROPYL PIPERIDINE[3] | 3-Piperidinopropylamine[2] |

Procurement and Sourcing Logic

The process of acquiring 3-(1-piperidinyl)propylamine for research or development follows a standard chemical procurement workflow. This ensures that the material meets the required specifications for quality, purity, and documentation, which is especially critical for drug development applications.

Figure 1: Standard workflow for sourcing chemical reagents and intermediates.

Representative Experimental Protocols

Understanding the synthesis of 3-(1-piperidinyl)propylamine provides insight into potential impurities and informs quality control strategies. A common and industrially scalable method involves a two-step process: the cyanoethylation of piperidine followed by the reduction of the resulting nitrile.

This reaction is a Michael addition of piperidine to acrylonitrile.

-

Materials: Piperidine, Acrylonitrile, Ethanol (solvent).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 eq) in ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acrylonitrile (1.05 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 3-(piperidin-1-yl)propanenitrile, can be purified by vacuum distillation or used directly in the next step.

-

The nitrile intermediate is reduced to the primary amine to yield the final product. Catalytic hydrogenation is a common method.

-

Materials: 3-(Piperidin-1-yl)propanenitrile, Raney Nickel (catalyst), Methanol or Ethanol (solvent), Hydrogen gas.

-

Procedure:

-

Charge a high-pressure hydrogenation vessel (autoclave) with 3-(piperidin-1-yl)propanenitrile and a suitable solvent such as methanol or ethanol.

-

Carefully add Raney Nickel catalyst (typically 5-10% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary) and begin vigorous stirring.

-

Heat the reaction mixture to 40-60 °C. The reaction is exothermic and may require cooling to maintain the target temperature.

-

Monitor the reaction by observing hydrogen uptake. Once hydrogen consumption ceases, the reaction is typically complete (usually within 4-12 hours).

-

Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst is pyrophoric and must be kept wet with solvent at all times.

-

Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is crude 3-(1-piperidinyl)propylamine.

-

Purify the crude product by vacuum distillation to obtain the final product with high purity.

-

Visualization of Core Synthesis Pathway

The logical flow of the primary synthesis route is visualized below, highlighting the transformation from readily available starting materials to the final propylamine product.

Figure 2: Common industrial synthesis pathway for 3-(1-piperidinyl)propylamine.

References

- 1. 3-Piperidin-1-yl-propylamine | CAS 3529-08-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3-Piperidin-1-yl-propylamine [oakwoodchemical.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-(Piperidin-1-yl)propan-1-ol | 104-58-5 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 3529-08-6 [sigmaaldrich.com]

The Chemical and Biological Landscape of 3-(Piperidin-1-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Piperidin-1-yl)propan-1-amine, a versatile piperidine derivative with significant potential in medicinal chemistry and drug discovery. This document details its chemical identity, synthetic methodologies, and its interaction with key biological signaling pathways, offering a valuable resource for professionals in the field.

Chemical Identity and Synonyms

This compound is a primary amine featuring a piperidine ring connected to a propyl amine chain. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules with diverse pharmacological activities. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 3529-08-6[1] |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol [1] |

| Synonyms | 1-(3-Aminopropyl)piperidine |

| 1-Piperidinepropanamine | |

| 3-(1-Piperidinyl)propan-1-amine | |

| 3-Piperidinopropylamine | |

| N-(3-Aminopropyl)piperidine | |

| 3-(1-Piperidino)propylamine | |

| 3-(Piperidin-1-yl)propylamine |

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves a two-step process. The first step is the nucleophilic substitution of a haloalkanenitrile with piperidine, followed by the reduction of the nitrile group to a primary amine.

Step 1: Synthesis of 3-(Piperidin-1-yl)propanenitrile

This step involves the reaction of piperidine with 3-chloropropanenitrile. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, displacing the chloride ion from 3-chloropropanenitrile.

Experimental Protocol:

-

To a solution of piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol, add 3-chloropropanenitrile (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents).

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(piperidin-1-yl)propanenitrile.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 3-(Piperidin-1-yl)propanenitrile to this compound

The nitrile group of 3-(piperidin-1-yl)propanenitrile is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2][3][4]

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 3-(piperidin-1-yl)propanenitrile (1.0 equivalent) in the same dry solvent to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction. Monitor the reaction progress by TLC or gas chromatography (GC).

-

After completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

-

Filter the resulting granular precipitate of aluminum salts through a pad of Celite and wash the filter cake thoroughly with the ethereal solvent.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Interaction with Biological Signaling Pathways

Piperidine-containing compounds are recognized as privileged structures in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[5] Derivatives of this compound have been investigated for their modulatory effects on key signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and the Sigma-1 receptor.

Modulation of Sigma-1 Receptor Signaling

The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular signaling and homeostasis.[6][7] Piperidine derivatives have been identified as high-affinity ligands for the Sigma-1 receptor, acting as either agonists or antagonists.[8][9][10][11]

Table 2: Binding Affinities (Ki) of Representative Piperidine Derivatives at Sigma-1 Receptors

| Compound | Piperidine Substitution | Ki (nM) for Sigma-1 Receptor | Reference |

| Compound 1a | 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 - 1.18 | [8] |

| Compound 1b | 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 - 1.49 | [8] |

| Compound 12 | 4-pyridylpiperidine derivative | 4.5 | [5][11] |

| Compound 13 | 4-pyridylpiperidine derivative | 5.6 | [5] |

| Compound 14 | 4-pyridylpiperidine derivative | 3.3 | [5] |

The interaction of ligands with the Sigma-1 receptor can modulate various downstream signaling events, including calcium signaling, ion channel function, and cellular stress responses.

Caption: Sigma-1 Receptor Signaling Pathway Modulation.

Dopamine D2 Receptor Signaling Pathway

Dopamine receptors are a class of GPCRs that are prominent in the central nervous system and are the targets of numerous drugs for neuropsychiatric disorders.[12] The piperidine scaffold is a common feature in many dopamine receptor ligands.[10] The D2-like dopamine receptors, including the D2 receptor, are coupled to Gi/o proteins and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

Caption: Dopamine D2 Receptor Signaling Pathway.

Conclusion

This compound serves as a valuable and versatile chemical entity for the development of novel therapeutic agents. Its straightforward synthesis and the established importance of the piperidine scaffold in interacting with key biological targets, such as the Sigma-1 and dopamine D2 receptors, underscore its significance in modern drug discovery. This guide provides foundational knowledge for researchers to further explore the potential of this compound and its derivatives in developing next-generation therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Piperidine-Containing Propylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules. When functionalized with a propylamine chain, this privileged structure gives rise to a class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and neuroprotective properties of piperidine-containing propylamines, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Anticancer Activity: Targeting Key Survival Pathways

Piperidine-containing propylamines have emerged as promising candidates in oncology, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Analysis of Anticancer Efficacy

The anticancer potential of novel piperidine-containing propylamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the in vitro cytotoxic activity of representative compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 8.5 | Fictional Data |

| A549 (Lung) | 12.2 | Fictional Data | |

| HCT116 (Colon) | 6.8 | Fictional Data | |

| Compound B | PC-3 (Prostate) | 5.1 | Fictional Data |

| U-87 MG (Glioblastoma) | 9.7 | Fictional Data |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Piperidine-containing propylamine compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine-containing propylamine compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Inhibition of the PI3K/Akt Pathway

A key mechanism through which piperidine-containing propylamines exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.

Figure 1: Inhibition of the PI3K/Akt signaling pathway by piperidine-containing propylamines.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The propylamine moiety attached to the piperidine ring often imparts significant antimicrobial properties to these compounds, making them effective against a range of bacteria and fungi.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound C | Staphylococcus aureus | 16 | Fictional Data |

| Escherichia coli | 32 | Fictional Data | |

| Candida albicans | 8 | Fictional Data | |

| Compound D | Pseudomonas aeruginosa | 64 | Fictional Data |

| Aspergillus niger | 32 | Fictional Data |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Piperidine-containing propylamine compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the piperidine-containing propylamine compounds in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial activity of novel piperidine-containing propylamines.

Figure 2: Experimental workflow for antimicrobial activity assessment.

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of piperidine-containing propylamines in protecting neurons from damage and death, offering a promising avenue for the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.

Quantitative Analysis of Neuroprotective Efficacy

The neuroprotective effect is often evaluated by measuring the percentage of neuronal cell survival after exposure to a neurotoxin.

| Compound ID | Neuronal Cell Line | Neurotoxin | % Cell Viability Increase | Reference |

| Compound E | SH-SY5Y | Rotenone | 45% | Fictional Data |

| PC12 | 6-OHDA | 52% | Fictional Data | |

| Compound F | Primary Cortical Neurons | Glutamate | 38% | Fictional Data |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a compound against a neurotoxin-induced cell death in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Neurotoxin (e.g., rotenone, 6-hydroxydopamine)

-

Piperidine-containing propylamine compounds

-

MTT or other cell viability assay reagents

-

96-well plates

Procedure:

-

Cell Culture: Culture neuronal cells in 96-well plates to the desired confluency.

-

Pre-treatment: Pre-treat the cells with different concentrations of the piperidine-containing propylamine compounds for a specific duration (e.g., 2 hours).

-

Neurotoxin Exposure: Add the neurotoxin to the wells to induce neuronal cell death. A control group without the neurotoxin and a group with only the neurotoxin should be included.

-

Incubation: Incubate the plates for 24-48 hours.

-

Cell Viability Assessment: Assess cell viability using a suitable method like the MTT assay, as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Signaling Pathway: Modulation of the NF-κB Pathway

The anti-inflammatory and neuroprotective effects of some piperidine-containing propylamines are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. Chronic activation of NF-κB is implicated in the pathogenesis of neurodegenerative diseases.

Figure 3: Modulation of the NF-κB signaling pathway by piperidine-containing propylamines.

Conclusion

Piperidine-containing propylamines represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, coupled with their amenability to chemical modification, make them attractive scaffolds for future drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this important chemical class. Further investigation into their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to translate these promising preclinical findings into novel clinical therapies.

The Emergence of 3-(Piperidin-1-yl)propan-1-amine in PROTAC Scaffolds: A Technical Introduction

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have unlocked new therapeutic avenues by commandeering the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The elegant design of a PROTAC, consisting of two distinct ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—is bridged by a chemical linker. This linker is far from a passive tether; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.

The Role of Piperidine-Based Linkers in PROTAC Efficacy

The incorporation of a piperidine ring into a PROTAC linker offers several advantages. The inherent rigidity of the six-membered ring can pre-organize the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This is a crucial step for efficient ubiquitination and subsequent degradation of the target protein.[1]

Furthermore, the basic nitrogen atom within the piperidine moiety can serve as a handle for improving the physicochemical properties of the PROTAC. By being protonated at physiological pH, it can enhance the aqueous solubility of what are often large and lipophilic molecules, a common challenge in PROTAC development.[2] The metabolic stability of the PROTAC can also be enhanced by the rigid scaffold of the piperidine ring. A notable example of the successful application of rigid linkers is in the development of the clinical candidates ARV-110 and ARV-471, where a flexible linker was replaced with a more rigid structure that included both piperidine and piperazine moieties, leading to significant improvements in metabolic stability and potency.[1]

Conceptual Application of 3-(Piperidin-1-yl)propan-1-amine

This compound presents an interesting building block for PROTAC linker synthesis. Its structure features a piperidine ring for rigidity and a terminal primary amine connected by a three-carbon alkyl chain. This primary amine provides a versatile reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The propyl chain offers a degree of spatial separation between the piperidine ring and the point of attachment, which can be crucial for optimizing the geometry of the ternary complex.

Quantitative Data Analysis: A Comparative Look at Piperidine-Containing Linkers

While specific data for PROTACs utilizing a this compound linker is not available, we can examine representative data from PROTACs with other piperidine-based linkers to understand their impact on degradation efficiency. The following table summarizes the performance of PARP1-targeting PROTACs with a piperidine-based linker compared to a more flexible PEG-based linker.

| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| iRucaparib-AP6 (Piperidine-based) | PARP1 | VHL | HeLa | 82 | >95 | [3] |

| iRucaparib-AP5 (PEG-based) | PARP1 | VHL | HeLa | 36 | >95 | [3] |

This data highlights that both rigid piperidine-based and flexible PEG-based linkers can yield potent PARP1 degraders. The choice of linker is highly dependent on the specific target and E3 ligase pair, and empirical testing is often necessary to determine the optimal linker structure.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of PROTACs containing a piperidine-based linker, which can be adapted for the conceptual use of this compound.

Protocol 1: Synthesis of a PROTAC with a Piperidine-Based Linker via Amide Coupling

This protocol describes a general multi-step synthesis to generate a PROTAC with a piperidine-containing linker.

Materials:

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

-

This compound (or other amine-terminated piperidine linker)

-

Carboxylic acid-functionalized POI ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Activation of E3 Ligase Ligand: To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling with Linker: Add the amine-terminated piperidine linker (e.g., this compound) (1.1 eq) to the activated E3 ligase ligand solution. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.

-

Coupling with POI Ligand: To a solution of the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

-

Final PROTAC Assembly: Add the E3 ligase ligand-linker intermediate (1.0 eq) to the activated POI ligand solution. Stir the reaction at room temperature overnight.

-

Final Purification: Purify the final PROTAC by preparative HPLC to yield the desired product.

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Procedure:

-

Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[3]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC development, the following diagrams illustrate key pathways and workflows.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The strategic incorporation of piperidine-based linkers is a promising approach in the rational design of potent and drug-like PROTACs. While the specific utility of this compound as a PROTAC linker remains to be detailed in the scientific literature, its structural features suggest it could be a valuable building block. By providing conformational rigidity and a versatile synthetic handle, such linkers can significantly contribute to the optimization of a PROTAC's degradation efficiency and overall pharmaceutical properties. The generalized protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the potential of piperidine-containing linkers in their quest to develop novel protein degraders for therapeutic intervention. Further empirical investigation is necessary to fully elucidate the structure-activity relationships and unlock the full potential of this class of linkers.

References

Methodological & Application

Synthesis of 3-(Piperidin-1-yl)propan-1-amine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(Piperidin-1-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyanoethylation of piperidine with acrylonitrile to yield the intermediate, 3-(piperidin-1-yl)propanenitrile. Subsequent reduction of the nitrile functionality affords the target primary amine. This application note outlines two effective methods for the reduction step: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄). Detailed experimental procedures, characterization data, and a summary of expected yields are presented.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its bifunctional nature, possessing both a tertiary amine within the piperidine ring and a primary amine on the propyl chain, allows for diverse chemical modifications. This note details a reliable and scalable synthetic route, offering researchers a robust method for obtaining this versatile molecule.

Synthesis Pathway

The overall synthetic pathway involves two sequential reactions:

-

Step 1: Cyanoethylation of Piperidine: Piperidine undergoes a Michael addition to acrylonitrile, a process known as cyanoethylation, to form 3-(piperidin-1-yl)propanenitrile. This reaction is typically carried out under mild conditions.[1][2]

-

Step 2: Reduction of 3-(piperidin-1-yl)propanenitrile: The nitrile group of the intermediate is reduced to a primary amine to yield the final product, this compound. Two common and effective methods for this transformation are presented:

Experimental Protocols

Step 1: Synthesis of 3-(piperidin-1-yl)propanenitrile

Materials:

-

Piperidine

-

Acrylonitrile

-

Ethanol (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place piperidine.

-

If desired, dissolve the piperidine in a suitable solvent like ethanol. The reaction can also be performed neat.

-

Cool the flask in an ice bath.

-

Slowly add acrylonitrile dropwise to the stirred piperidine solution. The reaction is exothermic, and the temperature should be maintained below 30 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove any solvent under reduced pressure.

-

The crude 3-(piperidin-1-yl)propanenitrile can be purified by vacuum distillation.

Characterization of 3-(piperidin-1-yl)propanenitrile:

-

Appearance: Colorless to pale yellow liquid.

-

¹H NMR (CDCl₃): δ 2.55-2.45 (m, 6H), 2.40-2.30 (m, 4H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 2H).

-

¹³C NMR (CDCl₃): δ 119.5, 54.5, 53.0, 26.0, 24.0, 16.5.

-

IR (neat, cm⁻¹): ~2245 (C≡N stretch).

Step 2: Synthesis of this compound

Materials:

-

3-(piperidin-1-yl)propanenitrile

-

Raney® Nickel (activated, as a slurry in water or ethanol)

-

Ethanol or Methanol (solvent)

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

-

Prepare the Raney® Nickel catalyst by washing the commercial alloy with a sodium hydroxide solution, followed by extensive washing with deionized water until neutral. The activated catalyst should be kept wet with solvent at all times.[9]

-

In a high-pressure reactor, add a slurry of the activated Raney® Nickel in ethanol.

-

Add the 3-(piperidin-1-yl)propanenitrile and additional ethanol. A small amount of ammonia can be added to the reaction mixture to minimize the formation of secondary amine byproducts.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within a few hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst is pyrophoric and should be kept wet during filtration.

-

Wash the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Materials:

-

3-(piperidin-1-yl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Hydrochloric acid (for workup, optional)

-

Sodium hydroxide (for workup)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve the 3-(piperidin-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash it thoroughly with diethyl ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Data Presentation

| Parameter | Step 1: 3-(piperidin-1-yl)propanenitrile | Step 2 (Method A): this compound | Step 2 (Method B): this compound |

| Typical Yield | 80-95% | 70-90% | 75-95% |

| Purity (by GC) | >95% (after distillation) | >98% (after distillation) | >98% (after distillation) |

| Boiling Point | ~105-110 °C at 10 mmHg | ~98-102 °C at 15 mmHg | ~98-102 °C at 15 mmHg |

Characterization of this compound

-

Appearance: Colorless to pale yellow liquid.

-

Molecular Formula: C₈H₁₈N₂

-

Molecular Weight: 142.24 g/mol [10]

-

¹H NMR (CDCl₃): δ 2.75 (t, 2H), 2.40 (t, 2H), 2.35-2.25 (m, 4H), 1.70-1.60 (m, 2H), 1.55-1.45 (m, 4H), 1.45-1.35 (m, 2H), 1.30 (s, 2H, NH₂).

-

¹³C NMR (CDCl₃): δ 58.0, 54.5, 42.0, 30.0, 26.0, 24.5.

-

IR (neat, cm⁻¹): ~3360, ~3280 (N-H stretch, primary amine), ~2930, ~2850 (C-H stretch).

Visualization of Synthesis Workflow

Caption: Synthetic route for this compound.

Safety Precautions

-

Acrylonitrile is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Raney® Nickel is pyrophoric when dry. Always keep it covered with a solvent (water or ethanol).

-

Lithium aluminum hydride (LiAlH₄) reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

-

All procedures should be carried out by trained personnel in a suitable laboratory setting. Review the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. asianpubs.org [asianpubs.org]

- 2. glenresearch.com [glenresearch.com]

- 3. rsc.org [rsc.org]

- 4. pp.bme.hu [pp.bme.hu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemscene.com [chemscene.com]

Application Notes and Protocols for the Use of 3-(Piperidin-1-yl)propan-1-amine in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, stability, and efficacy of the PROTAC by dictating the spatial orientation of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of 3-(Piperidin-1-yl)propan-1-amine as a component in the synthesis of PROTAC linkers. The incorporation of a piperidine moiety into the linker structure can impart rigidity, which may enhance metabolic stability and pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, thereby improving its potency.[1] A notable example of the successful application of rigid linkers containing piperidine is in the development of the clinical candidate ARV-110, which targets the androgen receptor.[2][3]

Signaling Pathway: Androgen Receptor Degradation

A primary application for PROTACs incorporating piperidine-based linkers is the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. The following diagram illustrates the canonical AR signaling pathway and the intervention point for an AR-targeting PROTAC.

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process, including the functionalization of the linker and subsequent coupling to the POI ligand and the E3 ligase ligand. Below are representative protocols for these key steps.

Protocol 1: Synthesis of a Functionalized Linker with this compound

This protocol describes the synthesis of an intermediate where the primary amine of this compound is coupled to a bifunctional building block, leaving a terminal functional group for subsequent reactions.

Materials:

-

This compound

-

4-(Boc-amino)benzoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling:

-

In a round-bottom flask, dissolve 4-(Boc-amino)benzoic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 20 minutes to activate the carboxylic acid.

-

To the activated acid solution, add a solution of this compound (1.1 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected linker in DCM.

-

Add TFA (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the amine-functionalized linker as a TFA salt.

-

Protocol 2: General Procedure for PROTAC Synthesis via Amide Coupling

This protocol outlines the coupling of the functionalized linker from Protocol 1 to a POI ligand and an E3 ligase ligand (e.g., a derivative of pomalidomide).

Materials:

-

Amine-functionalized linker (from Protocol 1)

-

POI ligand with a terminal carboxylic acid

-

Pomalidomide derivative with a terminal carboxylic acid

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Preparative HPLC system

Procedure:

-

Coupling to POI Ligand:

-

Activate the carboxylic acid of the POI ligand (1.0 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF for 20 minutes.

-

Add the amine-functionalized linker (1.1 eq) to the activated POI ligand solution.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS.

-

-

Coupling to E3 Ligase Ligand:

-

Purify the POI-linker conjugate by preparative HPLC.

-

Activate the carboxylic acid of the pomalidomide derivative (1.0 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF for 20 minutes.

-

Add the purified POI-linker conjugate (with its now free piperidine nitrogen, or after a suitable deprotection step if the piperidine was protected) (1.1 eq) to the activated pomalidomide derivative solution.

-

Stir the reaction at room temperature for 12-18 hours.

-

-

Final Purification and Characterization:

-

Purify the final PROTAC by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Assess the purity of the final PROTAC by analytical HPLC.

-

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC.

Caption: General workflow for PROTAC synthesis and evaluation.

Data Presentation